N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with significant chemical properties and potential applications in various scientific fields. Its IUPAC name indicates a structure that includes a cyclopentapyrazole core, a thiolane derivative, and a chloro-substituted aromatic group. The compound's CAS number is 889941-09-7, and it has a molecular formula of C11H14N2O4S with a molecular weight of 270.3 g/mol .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its pyrazole structure. It also belongs to the broader class of carboxamides because of the carboxamide functional group present in its structure.
The synthesis of N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. Key steps may include:
The synthesis may require specific catalysts or reagents to facilitate each step effectively while ensuring high yields and purity of the final product. Reaction conditions such as temperature, time, and solvent choice are critical for optimizing the synthesis.
The molecular structure of N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can be represented using various structural formulas:
O=S1(CC(CC1)N2C(C(O)=O)=C3CCCC3=N2)=O
This notation provides insight into the connectivity of atoms within the molecule .
The compound's key structural features include:
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide may undergo various chemical reactions typical for compounds with similar structures:
Each reaction's feasibility depends on factors such as solvent choice, temperature control, and presence of catalysts. Monitoring reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography is essential for optimizing yields.
The mechanism of action for N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with biological targets. Given its structural components:
Further studies are required to elucidate specific pathways and targets involved in its mechanism of action.
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide exhibits several key physical properties:
Chemical properties include:
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has potential applications in:
Continued research into this compound's properties and interactions will further elucidate its potential in these fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: